![molecular formula C24H19Cl2NO5 B2793336 Fmoc-Tyr(3,5-Cl2)-OH CAS No. 1391508-43-2](/img/structure/B2793336.png)
Fmoc-Tyr(3,5-Cl2)-OH
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Overview
Description
Fmoc-Tyr(3,5-Cl2)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is a derivative of the amino acid tyrosine and is commonly used in peptide synthesis.
Mechanism Of Action
The mechanism of action of Fmoc-Tyr(3,5-Cl2)-OH is not well understood. However, it is believed that the chlorine atoms on the molecule may interact with other molecules in a specific way, allowing for selective reactions with other amino acids during peptide synthesis.
Biochemical and Physiological Effects
Fmoc-Tyr(3,5-Cl2)-OH does not have any known biochemical or physiological effects on its own. However, when used as a building block in peptide synthesis, the resulting peptides may have various biochemical and physiological effects depending on their structure and function.
Advantages And Limitations For Lab Experiments
One advantage of using Fmoc-Tyr(3,5-Cl2)-OH in lab experiments is its ability to selectively react with other amino acids, allowing for precise control over the synthesis of peptides. Additionally, Fmoc-Tyr(3,5-Cl2)-OH is relatively easy to synthesize and is commercially available.
One limitation of using Fmoc-Tyr(3,5-Cl2)-OH is its cost. It is more expensive than other building blocks commonly used in peptide synthesis. Additionally, the chlorine atoms on the molecule may interact with other molecules in unexpected ways, leading to unintended reactions during peptide synthesis.
Future Directions
There are numerous future directions for the use of Fmoc-Tyr(3,5-Cl2)-OH in scientific research. One area of interest is the development of new drugs using peptides synthesized with Fmoc-Tyr(3,5-Cl2)-OH as a building block. Additionally, further research is needed to fully understand the mechanism of action of Fmoc-Tyr(3,5-Cl2)-OH and its potential applications in other fields such as materials science and biotechnology.
Conclusion
Fmoc-Tyr(3,5-Cl2)-OH is a chemical compound that has numerous applications in scientific research, particularly in the field of peptide synthesis. Its ability to selectively react with other amino acids allows for precise control over the synthesis of peptides, making it a valuable tool in drug development and protein research. While there are limitations to its use, the future directions for Fmoc-Tyr(3,5-Cl2)-OH in scientific research are promising.
Synthesis Methods
The synthesis of Fmoc-Tyr(3,5-Cl2)-OH involves the reaction of Fmoc-tyrosine with thionyl chloride and hydrogen chloride gas. This reaction results in the replacement of the hydroxyl group on the tyrosine molecule with a chlorine atom. The Fmoc protecting group is then removed using a base such as piperidine, resulting in the final product of Fmoc-Tyr(3,5-Cl2)-OH.
Scientific Research Applications
Fmoc-Tyr(3,5-Cl2)-OH has numerous applications in scientific research, particularly in the field of peptide synthesis. It is commonly used as a building block in the synthesis of peptides due to its ability to selectively react with other amino acids. Additionally, Fmoc-Tyr(3,5-Cl2)-OH has been used in the development of new drugs and as a tool for studying the structure and function of proteins.
properties
IUPAC Name |
(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKLAKPPKIOFFC-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Cl)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Cl)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(3,5-Cl2)-OH |
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